Azithromycin dihydrate Azithromycin dihydrate Azithromycin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as:
Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 117772-70-0
VCID: VC20739954
InChI: InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol

Azithromycin dihydrate

CAS No.: 117772-70-0

Cat. No.: VC20739954

Molecular Formula: C38H74N2O13

Molecular Weight: 767.0 g/mol

* For research use only. Not for human or veterinary use.

Azithromycin dihydrate - 117772-70-0

CAS No. 117772-70-0
Molecular Formula C38H74N2O13
Molecular Weight 767.0 g/mol
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate
Standard InChI InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Standard InChI Key HQUPLSLYZHKKQT-WVVFQGGUSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Canonical SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O

Chemical and Physical Properties

Structural Characteristics

Azithromycin dihydrate features a 15-membered macrolide ring structure with two sugar moieties: one attached at the 5 position (cladinose) and one at the 3 position (desosamine) . The dihydrate crystal form incorporates two water molecules within its crystal structure, which contributes to its distinctive physical and chemical properties. The compound's complex three-dimensional structure includes multiple chiral centers and functional groups, including hydroxyl groups, amine groups, and ether linkages, which influence its pharmacological activity and physicochemical behavior .

Physical Properties

The physical properties of azithromycin dihydrate are summarized in the following table:

PropertyDescription
AppearanceWhite to off-white crystalline powder
Molecular Weight785.02 g/mol
Solubility in WaterPoorly water soluble
Solubility in DMSO≥ 25.85 mg/mL
Crystal FormDihydrate
Storage RequirementsStore at -20°C for maximum stability

The dihydrate form demonstrates greater stability compared to the monohydrate and anhydrous forms, which is a primary reason for its prevalent use in pharmaceutical formulations . The incorporation of water molecules in the crystal lattice provides enhanced structural integrity and resistance to environmental degradation.

Solubility Characteristics

Azithromycin dihydrate is characterized as a poorly water-soluble drug, which presents challenges for its bioavailability and pharmaceutical formulation . This limited aqueous solubility has prompted extensive research into solubility enhancement techniques. Standard solubility measurements conducted in phosphate buffer (pH 6.0) at 37.0 ± 0.5°C reveal relatively low intrinsic solubility . The dissolution rate of pure azithromycin dihydrate is notably slow, with studies showing a maximum release of approximately 34.22% over a 120-minute period under controlled dissolution conditions . This poor dissolution profile can be attributed to inadequate wettability, particle agglomeration, and the intrinsic hydrophobicity of the molecule's structure.

Pharmaceutical Formulations and Manufacturing

Dosage FormStrengthsTarget Population
Tablets250 mg, 500 mgAdults and children capable of swallowing tablets
Powder for Oral SuspensionVarious concentrationsPediatric patients and adults with swallowing difficulties

These formulations are designed to optimize the delivery of azithromycin while addressing its inherent solubility limitations . The dihydrate form is particularly favored for these formulations due to its superior stability characteristics and relatively efficient manufacturing process compared to other crystalline forms of azithromycin.

Manufacturing Processes

The industrial production of azithromycin dihydrate involves several sophisticated processes, with crystallization representing a critical step in ensuring the correct hydration state and desired physicochemical properties. Various methods have been developed for the industrial-scale preparation of the dihydrate form, with different approaches offering particular advantages and limitations .

One established method involves the initial formation of azithromycin monohydrate, followed by its conversion to the dihydrate form through recrystallization processes. The European Patent 0,298,650 describes a process wherein the monohydrate is recrystallized from a mixture of tetrahydrofuran and aliphatic hydrocarbons (C5-C7) in the presence of water . Although effective, this approach presents challenges related to solvent recovery costs and safety concerns associated with hydrocarbon handling.

An alternative method detailed in U.S. Patent 5,869,629 involves recrystallization of the hygroscopic form of azithromycin in an acetone-water mixture with prolonged stirring (approximately 24 hours) . The extended stirring time required for complete conversion from monohydrate to dihydrate represents a significant manufacturing consideration. A third approach described in European Patent 0,941,999 entails dissolving azithromycin monohydrate in an acetone-water mixture, followed by pH adjustment to precipitate the dihydrate form .

Recent development trends have focused on optimizing these processes to enhance efficiency, reduce environmental impact, and improve product quality. These advancements reflect the pharmaceutical industry's commitment to sustainable manufacturing practices while maintaining the therapeutic efficacy of azithromycin formulations.

Pharmacological Properties

Mechanism of Action

Azithromycin dihydrate functions as a macrolide antibiotic, exerting its antibacterial effects through inhibition of bacterial protein synthesis . The compound binds reversibly to the 50S subunit of bacterial ribosomes, specifically at the 23S rRNA molecule. This binding prevents the translocation of peptides during protein synthesis, thereby inhibiting bacterial growth. Depending on the organism and drug concentration, azithromycin can exhibit either bacteriostatic or bactericidal activity.

Pharmacokinetics

The pharmacokinetic profile of azithromycin dihydrate is characterized by several distinctive features that contribute to its clinical utility. Following oral administration, plasma concentrations of azithromycin demonstrate a polyphasic decline pattern, resulting in an average terminal half-life of approximately 68 hours . This extended half-life enables less frequent dosing schedules compared to many other antibiotics.

Importantly, no significant differences have been observed in the disposition of azithromycin between male and female subjects, suggesting that gender-specific dosing adjustments are generally unnecessary . The compound's unique pharmacokinetic properties, particularly its extensive tissue distribution and prolonged elimination half-life, contribute substantially to its clinical efficacy and convenient dosing regimens.

Clinical Applications

Therapeutic Indications

Azithromycin dihydrate has received FDA approval for the treatment of various bacterial infections, with specific indications that leverage its spectrum of activity and pharmacokinetic properties. The approved therapeutic applications include:

IndicationTarget Population
Acute bacterial exacerbations of chronic bronchitisAdults
Acute bacterial sinusitisAdults
Uncomplicated skin and skin structure infectionsAdults
Urethritis and cervicitisAdults
Genital ulcer diseaseMen
Acute otitis mediaPediatric patients (≥6 months)
Community-acquired pneumoniaAdults and pediatric patients (≥6 months)
Pharyngitis/tonsillitisAdults and pediatric patients (≥2 years)

These indications reflect azithromycin's broad-spectrum activity against various pathogens, including respiratory tract bacteria, sexually transmitted organisms, and skin-infecting bacteria .

Solubility Enhancement Research

Solid Dispersion Techniques

Given the poor aqueous solubility of azithromycin dihydrate, considerable research has focused on developing methods to enhance its dissolution characteristics and, consequently, its bioavailability. Solid dispersion techniques represent a particularly promising approach for improving the solubility profile of this compound.

Research has demonstrated that when prepared as a solid dispersion, azithromycin dihydrate exhibits significantly improved solubility and dissolution rates . One effective method involves using urea as a hydrophilic carrier in various proportions through a solvent evaporation technique. Studies have investigated multiple drug-to-carrier ratios (1:1, 1:2, 1:3, 1:4, 1:5, 1:6, 1:7 by weight) to identify optimal formulation parameters .

Experimental Findings

Dissolution studies conducted in phosphate buffer (pH 6.0) have revealed significant improvements in the release profile of azithromycin dihydrate when formulated as solid dispersions. The dissolution rate increases proportionally with the concentration of hydrophilic carrier (urea) up to a 1:5 drug-to-urea ratio, beyond which minimal additional benefit is observed . The following table summarizes comparative dissolution data:

FormulationDissolution Rate (% released after 120 min)Relative Enhancement
Pure Azithromycin Dihydrate~34.22%Baseline
Physical Mixture (1:5 drug:urea)Intermediate valueModerate improvement
Solid Dispersion (1:5 drug:urea)Significantly higher valueSubstantial improvement

Analytical investigations using Fourier Transform Infrared Spectroscopy (FT-IR) have confirmed the absence of chemical incompatibility between azithromycin dihydrate and urea . Furthermore, drug-polymer interactions have been thoroughly characterized using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) techniques, providing valuable insights into the physical state of the drug within the solid dispersion .

The enhanced dissolution observed with solid dispersions can be attributed to several factors: improved wettability of drug particles, solubilization effects of the hydrophilic carrier, and potentially the release of drug molecules at a molecular level rather than as aggregated particles . These findings have significant implications for the development of improved azithromycin dihydrate formulations with enhanced bioavailability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator